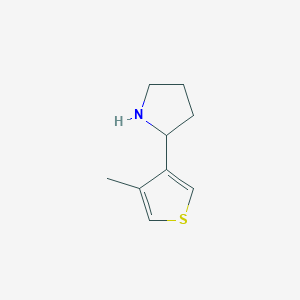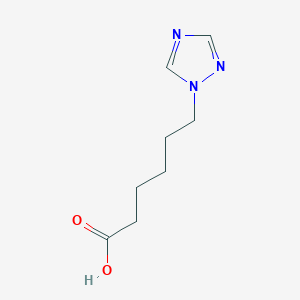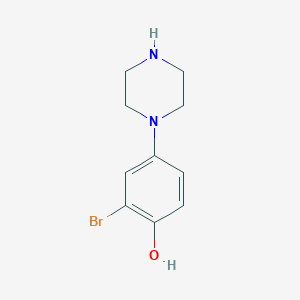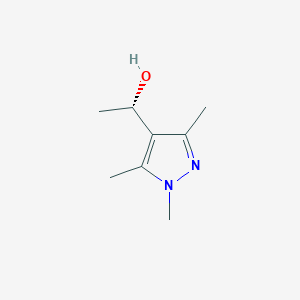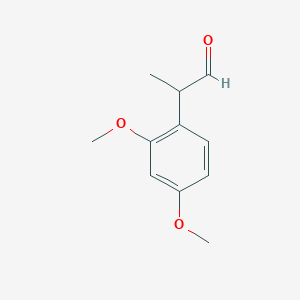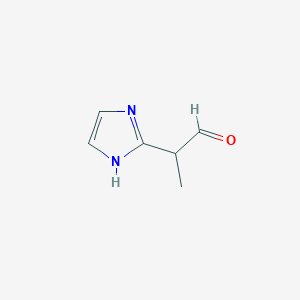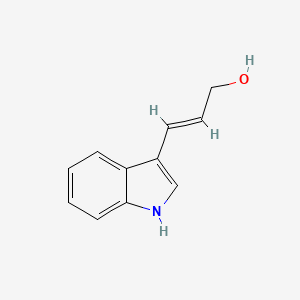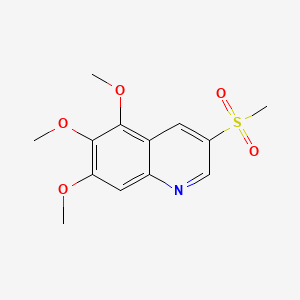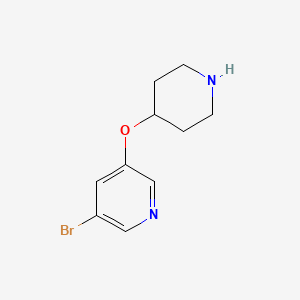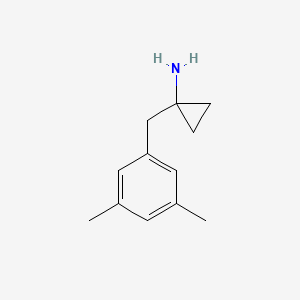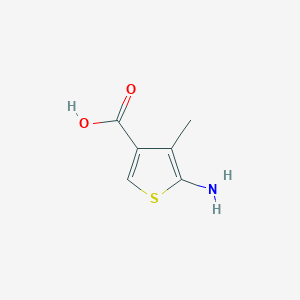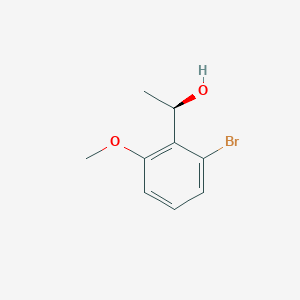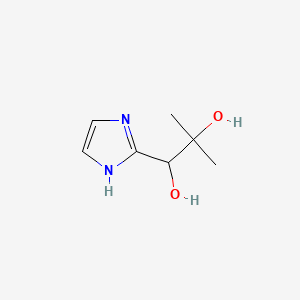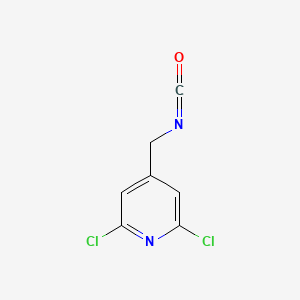
2,6-Dichloro-4-(isocyanatomethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-4-(isocyanatomethyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions, and an isocyanatomethyl group at the 4 position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-dichloropyridine with formaldehyde and hydrogen cyanide under acidic conditions to form the isocyanatomethyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination reactions using pyridine as the starting material. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters are common in industrial settings to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-4-(isocyanatomethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The isocyanatomethyl group can participate in addition reactions with nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Addition Reactions: Reagents such as alcohols, amines, and thiols are used.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives of the compound, while oxidation can produce corresponding oxides .
Aplicaciones Científicas De Investigación
2,6-Dichloro-4-(isocyanatomethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-4-(isocyanatomethyl)pyridine involves its interaction with specific molecular targets and pathways. The isocyanatomethyl group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This can result in the inhibition of enzyme activity or the disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of 2,6-Dichloro-4-(isocyanatomethyl)pyridine.
2,6-Dichloro-4-methoxypyridine: Another pyridine derivative with similar chemical properties.
2,6-Dibromopyridine: A brominated analog with different reactivity.
Uniqueness
This compound is unique due to the presence of the isocyanatomethyl group, which imparts distinct reactivity and potential biological activities compared to other pyridine derivatives .
Propiedades
Fórmula molecular |
C7H4Cl2N2O |
|---|---|
Peso molecular |
203.02 g/mol |
Nombre IUPAC |
2,6-dichloro-4-(isocyanatomethyl)pyridine |
InChI |
InChI=1S/C7H4Cl2N2O/c8-6-1-5(3-10-4-12)2-7(9)11-6/h1-2H,3H2 |
Clave InChI |
UWUWBXZIFFYYNY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1Cl)Cl)CN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


